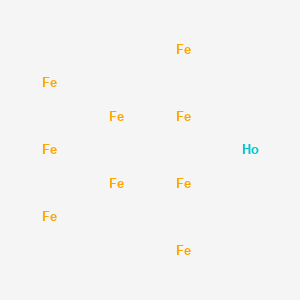
Holmium;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium;iron is a compound that combines the rare-earth element holmium with iron. Holmium is a lanthanide with the atomic number 67 and is known for its unique magnetic properties. Iron, on the other hand, is a transition metal with the atomic number 26 and is widely used in various industrial applications. The combination of these two elements results in a compound with interesting magnetic and chemical properties, making it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of holmium;iron compounds typically involves the reduction of holmium fluoride with calcium, followed by the combination with iron. The process begins with the extraction of holmium from minerals such as monazite and bastnäsite. The extracted holmium is then converted into holmium fluoride, which is reduced using calcium to produce metallic holmium .
Industrial Production Methods: In industrial settings, holmium is often produced through solvent extraction techniques, where it is separated from other rare earth elements. The metallic holmium is then combined with iron through various metallurgical processes to form this compound compounds. These processes ensure the purity and desired properties of the final compound .
Chemical Reactions Analysis
Types of Reactions: Holmium;iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Holmium readily reacts with oxygen to form holmium(III) oxide, while iron can undergo oxidation to form iron oxides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include oxygen, halogens, and acids. For example, holmium reacts with halogens to form holmium(III) halides, while iron reacts with acids to produce iron salts and hydrogen gas .
Major Products Formed: The major products formed from the reactions of this compound compounds include holmium(III) oxide, holmium(III) halides, and various iron oxides. These products are often used in further chemical processes and applications .
Scientific Research Applications
Holmium;iron compounds have a wide range of scientific research applications. In chemistry, they are used to study the magnetic properties of rare earth elements and their interactions with transition metals. In biology and medicine, holmium-doped iron oxide nanoparticles are used for drug delivery, biosensing, and magnetic resonance imaging . In industry, this compound compounds are used in the production of high-strength magnets and in nuclear reactors for neutron absorption .
Mechanism of Action
The mechanism of action of holmium;iron compounds is primarily based on their magnetic properties. Holmium has one of the highest magnetic moments of any element, which enhances the magnetic strength of the compound. This property is utilized in various applications, such as magnetic resonance imaging and data storage . The molecular targets and pathways involved include the interaction of holmium ions with magnetic fields and the absorption of neutrons by holmium in nuclear reactors .
Comparison with Similar Compounds
Holmium;iron compounds can be compared with other rare earth-transition metal compounds, such as dysprosium;iron and erbium;iron. While all these compounds exhibit strong magnetic properties, this compound stands out due to its exceptionally high magnetic moment and neutron absorption capabilities . Similar compounds include dysprosium;iron, erbium;iron, and neodymium;iron, each with unique properties and applications .
This compound compounds are unique in their combination of rare earth and transition metal properties, making them valuable for a wide range of scientific and industrial applications. Their high magnetic strength and neutron absorption capabilities set them apart from other similar compounds, highlighting their importance in advanced technologies and research.
Properties
CAS No. |
130503-01-4 |
|---|---|
Molecular Formula |
Fe9Ho |
Molecular Weight |
667.5 g/mol |
IUPAC Name |
holmium;iron |
InChI |
InChI=1S/9Fe.Ho |
InChI Key |
NOYZXJGXUNSQQU-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)

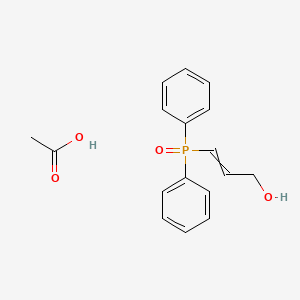
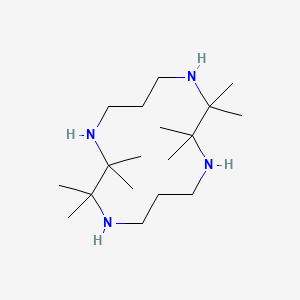
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
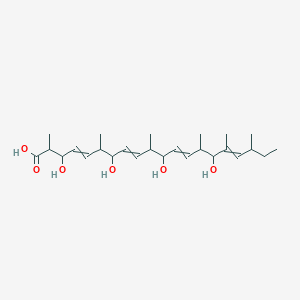
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
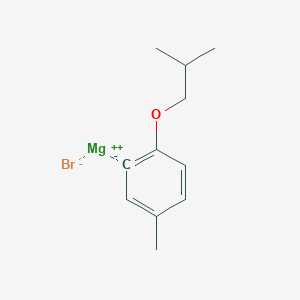
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
